1-(4-Butylphenyl)-3-(2,5-dimethoxyphenyl)thiourea
Overview
Description
1-(4-Butylphenyl)-3-(2,5-dimethoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
The synthesis of 1-(4-Butylphenyl)-3-(2,5-dimethoxyphenyl)thiourea typically involves the reaction of 4-butylaniline with 2,5-dimethoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-(4-Butylphenyl)-3-(2,5-dimethoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine group using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents like acetonitrile or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Butylphenyl)-3-(2,5-dimethoxyphenyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Butylphenyl)-3-(2,5-dimethoxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The aromatic rings can also participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
1-(4-Butylphenyl)-3-(2,5-dimethoxyphenyl)thiourea can be compared with other thiourea derivatives, such as:
1-Phenyl-3-(2,5-dimethoxyphenyl)thiourea: Lacks the butyl group, which may affect its binding affinity and specificity.
1-(4-Butylphenyl)-3-phenylthiourea: Lacks the methoxy groups, which can influence its solubility and reactivity.
1-(4-Butylphenyl)-3-(4-methoxyphenyl)thiourea: Has a different substitution pattern on the aromatic ring, which can alter its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of substituents, which can provide a balance of hydrophobic and hydrophilic interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(4-butylphenyl)-3-(2,5-dimethoxyphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-4-5-6-14-7-9-15(10-8-14)20-19(24)21-17-13-16(22-2)11-12-18(17)23-3/h7-13H,4-6H2,1-3H3,(H2,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIFDHHOMBBNKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NC2=C(C=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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